molecular formula C8H12N2O3S B7049246 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide

2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide

Cat. No.: B7049246
M. Wt: 216.26 g/mol
InChI Key: YFTPGNWIRBQBDV-UHFFFAOYSA-N
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Description

2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide is a heterocyclic compound that features both oxazole and thiazolidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-(chloromethyl)oxazole with thiazolidine-1,1-dioxide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole share the oxazole ring structure.

    Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione have a similar thiazolidine ring.

Uniqueness

2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide is unique due to the combination of both oxazole and thiazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-7-5-8(13-9-7)6-10-3-2-4-14(10,11)12/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTPGNWIRBQBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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